molecular formula C10H10BrNO3 B1302966 Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate CAS No. 883107-60-6

Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate

Cat. No.: B1302966
CAS No.: 883107-60-6
M. Wt: 272.09 g/mol
InChI Key: IXNOPBDYHDTNDI-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromopyridine moiety attached to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromopyridine moiety can form non-covalent interactions with target proteins, while the ester group may undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate can be compared with other similar compounds, such as:

    Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar structure but with a different ester moiety.

    5-Bromopyridine-3-carboxylic acid: Lacks the ester group, making it less versatile in certain synthetic applications.

    3-(5-Bromopyridin-3-yl)propanoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

The uniqueness of this compound lies in its combination of the bromopyridine and ester functionalities, which provide a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNOPBDYHDTNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376704
Record name ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883107-60-6
Record name ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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